molecular formula C17H19ClN2O B1334757 5-Benzyloxytryptamine hydrochloride CAS No. 52055-23-9

5-Benzyloxytryptamine hydrochloride

Cat. No. B1334757
CAS RN: 52055-23-9
M. Wt: 302.8 g/mol
InChI Key: IUWVJCIEWSQGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxytryptamine (5-BT) is a tryptamine derivative that has been studied for its interactions with serotonin receptors, particularly within the 5-HT1D/1B subtypes. It has been identified as a relatively selective partial agonist at these receptors, showing less efficacy than sumatriptan in inhibiting 5-HT release from guinea pig cortical synaptosomes . Additionally, 5-BT has been found to act as an antagonist

Scientific Research Applications

TRPM8 Antagonism

5-Benzyloxytryptamine hydrochloride has been identified as an antagonist of the TRPM8 ion-channel. In research, it demonstrated an IC50 of 0.34 μM against menthol-stimulated TRPM8 activity. This suggests its potential utility in studies exploring TRPM8's role in various physiological processes (J. Defalco et al., 2010).

Interaction with Serotonin Receptors

Research into the pharmacological properties of 5-Benzyloxytryptamine has shown its high affinity for 5-HT1D receptors. In studies, both 5-Benzyloxytryptamine and sumatriptan contracted canine saphenous veins in vitro, indicating its interaction with serotonin receptors, which may have implications in neurological and cardiovascular research (M. Cohen et al., 1992).

Synthesis and Derivatives

A modified method of Abramovitch for the preparation of tryptamine led to a way to obtain N-acyl derivatives of tryptamine without isolating free tryptamine. This method is significant for synthesizing 5-Benzyloxytryptamine and its derivatives, highlighting its importance in chemical synthesis research (S. Misztal & J. Boksa, 1984).

Neuropharmacological Studies

5-Benzyloxytryptamine has been utilized in studies exploring serotonin's role in neurogenic processes. Its efficacy as a 5-HT1D receptor agonist implies its potential application in neuropharmacological research, particularly in studying the functions and disorders related to serotonin neurotransmission (M. Cohen et al., 1992).

Entomological Pharmacology

In entomology, 5-Benzyloxytryptamine's specific response to 5-hydroxytryptamine (5HT) in insect physiology wasexplored, particularly in the Malpighian tubules of the American cockroach, Periplaneta americana. This study revealed that 5-Benzyloxytryptamine has a significant effect on the muscle of these tubules, suggesting a specific serotonin receptor type in insects, which is pertinent for understanding insect neurophysiology and potentially for developing insect control strategies (L. A. Crowder & D. L. Shankland, 1972).

Neurotransmission Research

The compound's role in modulating neurotransmission has been a focus in neuroscience. Its interaction with serotonin receptors and impact on various neural processes, including synaptic potentials, provides insights into the broader context of neurotransmitter function and regulation in the nervous system (M. Cohen et al., 1992).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, and avoid breathing dust .

Relevant Papers Several papers were found during the search. One paper presents a new method for preparing N-acyl derivatives of tryptamine . Another paper discusses the functional and radioligand binding characterization of rat 5-HT6 receptors . These papers could provide more detailed information on the synthesis, mechanism of action, and potential applications of 5-Benzyloxytryptamine hydrochloride.

properties

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWVJCIEWSQGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxytryptamine hydrochloride

CAS RN

52055-23-9, 20776-45-8
Record name 1H-Indole-3-ethanamine, 5-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52055-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 52055-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-benzyloxy-3-(2-ethylamino)indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An ethyl acetate solution saturated with hydrochloric acid was added to a solution of 10 g of 5-benzyloxy-tryptamine in 200 ml of isopropanol until the pH was 1-2 and the mixture was vacuum filtered. The crystals were washed with ethyl acetate and dried under reduced pressure to obtain 11.3 g of 5-benzyloxy-tryptamine hydrochloride melting at 250° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzyloxytryptamine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Benzyloxytryptamine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Benzyloxytryptamine hydrochloride
Reactant of Route 4
5-Benzyloxytryptamine hydrochloride
Reactant of Route 5
Reactant of Route 5
5-Benzyloxytryptamine hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Benzyloxytryptamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.